molecular formula C5H4F3NO2S B021015 1-(Trifluoromethanesulfonyl)-1H-pyrrole CAS No. 109057-09-2

1-(Trifluoromethanesulfonyl)-1H-pyrrole

Cat. No.: B021015
CAS No.: 109057-09-2
M. Wt: 199.15 g/mol
InChI Key: SVWQXYFNWFVOTI-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)-1H-pyrrole is an organofluorine compound characterized by the presence of a trifluoromethanesulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethanesulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include trifluoromethanesulfonyl-substituted derivatives, oxidized pyrrole compounds, and reduced pyrrole derivatives .

Scientific Research Applications

1-(Trifluoromethanesulfonyl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethanesulfonyl)-1H-pyrrole involves its interaction with molecular targets through the trifluoromethanesulfonyl group. This group is highly electron-withdrawing, which can influence the reactivity and binding affinity of the compound. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-deficient nature of the trifluoromethanesulfonyl group .

Comparison with Similar Compounds

    Trifluoromethanesulfonyl Chloride: Used in similar reactions but differs in its reactivity and applications.

    Trifluoromethanesulfonamide: Shares the trifluoromethanesulfonyl group but has different chemical properties and uses.

    Trifluoromethylpyrrole: Similar pyrrole-based compound with different substituents.

Uniqueness: 1-(Trifluoromethanesulfonyl)-1H-pyrrole is unique due to the combination of the trifluoromethanesulfonyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in advanced material synthesis highlight its significance in scientific research .

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2S/c6-5(7,8)12(10,11)9-3-1-2-4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWQXYFNWFVOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618191
Record name 1-(Trifluoromethanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109057-09-2
Record name 1-(Trifluoromethanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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